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Compound of Interest

Compound Name: WP 1122

Cat. No.: B15600854 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapeutics is continually evolving, with a significant focus on

targeting the metabolic vulnerabilities of tumor cells. Metabolic inhibitors, which disrupt the

energy production pathways that cancer cells rely on, represent a promising class of anti-

neoplastic agents. This guide provides a comparative safety profile of WP1122, a novel

glycolysis inhibitor, against other notable metabolic inhibitors: 2-Deoxy-D-glucose (2-DG),

Lonidamine, and 3-Bromopyruvate. The information is supported by available preclinical and

clinical data to aid researchers in their evaluation of these compounds.

Executive Summary of Safety Profiles
A summary of the key safety and toxicity parameters for WP1122 and its comparators is

presented below. This table provides a high-level overview for quick reference.
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Compound
Mechanism of

Action
Reported LD50

Key Adverse

Events/Toxicitie

s

Clinical

Development

Stage

WP1122
Prodrug of 2-DG;

inhibits glycolysis

Not yet publicly

available.

Preclinical

studies suggest

a good toxicity

profile.[1]

Dosing in a

Phase 1a trial

was deemed

safe and well-

tolerated.[2]

Preclinical and

Phase I

2-Deoxy-D-

glucose (2-DG)

Competitive

inhibitor of

hexokinase

Oral (rat &

mouse): >8000

mg/kg[3][4]; IV

(mouse): 8000

mg/kg[3][4]

Generally mild

and transient:

hypoglycemia-

like symptoms

(dizziness,

sweating),

hyperglycemia,

nausea.[5] Rare

at high doses:

reversible QTc

prolongation.

Clinical trials for

various

indications

Lonidamine

Inhibits

mitochondrial

hexokinase,

lactate transport,

and electron

transport chain

complexes

Oral (rat): 1700

mg/kg[6];

Intraperitoneal

(rat): 525

mg/kg[6]

Myalgia,

testicular pain,

gastrointestinal

issues,

ototoxicity.[3]

Devoid of typical

chemotherapy

toxicities like

myelosuppressio

n.[7]

Clinically used in

some countries;

further trials

ongoing

3-Bromopyruvate Alkylating agent;

inhibits multiple

glycolytic and

mitochondrial

enzymes

Not explicitly

found. In vivo

studies in mice

used doses of 8-

10 mg/kg for

Burning

sensation upon

intravenous

infusion[9];

potential for liver

Preclinical and

limited clinical

investigation
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anti-tumor effect.

[8] Liver toxicity

observed at

16mg/kg in one

study.[8]

toxicity at higher

doses.[8] Short

half-life.

In-Depth Safety and Toxicity Data
This section provides a more detailed breakdown of the available safety and toxicity data for

each compound, based on preclinical and clinical studies.

WP1122
WP1122 is a prodrug of 2-DG, designed to improve its pharmacokinetic properties, such as

crossing the blood-brain barrier and extending its half-life.[10][11]

Preclinical Toxicity: In vivo studies in mice have shown that WP1122 is well-tolerated, even

with prolonged exposure.[1] These studies have supported its advancement into clinical

trials.

Clinical Safety: A Phase 1a single ascending dose (SAD) and multiple ascending dose

(MAD) trial has been completed, establishing a safe and tolerable dose of WP1122.[2] The

U.S. FDA has cleared an Investigational New Drug (IND) application for a Phase 1 study of

WP1122 in patients with Glioblastoma Multiforme (GBM).[12][13] Dosing has also

commenced in a Phase 1a trial in healthy volunteers for the treatment of COVID-19.[14]

2-Deoxy-D-glucose (2-DG)
As the active metabolite of WP1122, the safety profile of 2-DG is highly relevant.

Acute Toxicity:

Oral: The oral LD50 in both rats and mice is reported to be greater than 8000 mg/kg,

indicating very low acute toxicity via this route.[3][4]

Intravenous: The intravenous LD50 in mice is 8000 mg/kg.[3][4]
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Subchronic Toxicity: A 28-day study in Beagle dogs with twice-daily oral administration

showed intermittent yellow, soft feces or diarrhea in a dose-dependent manner, which was

not considered an adverse effect as there were no associated changes in body weight or

signs of dehydration.[14]

Reported Side Effects in Humans: Clinical trials have generally shown 2-DG to be well-

tolerated. The most common side effects are mild and transient, resembling symptoms of

hypoglycemia, such as dizziness, sweating, and light-headedness.[5] Mildly elevated blood

sugar (hyperglycemia) and nausea have also been reported in a small percentage of

patients.[5] At very high doses (over 200 mg/kg), reversible QTc prolongation has been

observed in a very small fraction of patients.[5]

Lonidamine
Lonidamine is noted for its distinct safety profile compared to traditional cytotoxic

chemotherapy.

Acute Toxicity:

Oral: The oral LD50 in rats is 1,700 mg/kg.[6]

Intraperitoneal: The intraperitoneal LD50 in rats is 525 mg/kg.[6]

Adverse Events in Humans: Lonidamine does not typically cause the common side effects

associated with chemotherapy, such as hair loss or bone marrow suppression.[7] Reported

side effects include myalgia, testicular pain, asthenia, ototoxicity, nausea, vomiting, and

gastric pain.[3] A Phase II clinical trial for benign prostatic hyperplasia was suspended due to

associated liver toxicity.[15]

3-Bromopyruvate (3-BP)
3-Bromopyruvate is a highly reactive alkylating agent with a more complex safety profile.

In Vivo Animal Studies:

Studies in mice with xenograft tumors have used doses of around 8 mg/kg and 10 mg/kg

to inhibit tumor growth.[8] One study in nude mice showed that a dose of 8 mg/kg had a
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good anti-tumor effect without damaging liver and kidney tissues.[8] However, another

study in Kunming mice showed that a dose of 16 mg/kg did cause liver damage.[8]

Systemic administration of a therapeutic dose (1.75 mM) in rats was found to be non-toxic,

which may be due to its interaction with serum proteins.[16] 3-BP does not appear to cross

the blood-brain barrier.[16]

Adverse Effects: A significant practical issue with 3-BP is the induction of a burning sensation

and phlebitis during intravenous infusion.[9] Its high reactivity can lead to rapid inactivation

by thiol-containing molecules like glutathione.[9] There is limited human clinical data

available, with one case study reporting its use in a patient with metastatic melanoma.[17]

Experimental Protocols
Detailed experimental protocols for proprietary drugs are often not publicly available. However,

standardized methods are typically followed for preclinical safety and efficacy studies. Below

are representative protocols for key experiments.

Acute Oral Toxicity Study (Based on OECD Guideline
420)
This protocol describes a fixed-dose procedure for assessing acute oral toxicity.

Animal Selection and Housing:

Healthy, young adult rodents (rats are the preferred species) of a single sex (usually

females) are used.[18]

Animals are housed in a controlled environment with a 12-hour light/dark cycle, a

temperature of 22°C (± 3°C), and relative humidity between 30-70%.[5]

Sighting Study:

A preliminary sighting study is conducted to determine the appropriate starting dose for the

main study.[19]

Single animals are dosed sequentially at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

[19] The goal is to identify a dose that produces signs of toxicity without causing mortality.
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Main Study:

Animals are fasted overnight (for rats) or for 3-4 hours (for mice) before dosing, with water

available ad libitum.

The test substance is administered as a single oral dose by gavage.

A group of five animals is used for the selected starting dose.

Depending on the outcome (evident toxicity or no toxicity), further groups may be dosed at

lower or higher fixed doses.[18]

Observations:

Animals are observed for mortality, clinical signs of toxicity, and changes in body weight.

Observations are made frequently on the day of dosing, with special attention during the

first 4 hours, and daily thereafter for 14 days.

At the end of the study, all animals are subjected to a gross necropsy.[19]

In Vivo Tumor Xenograft Study for Efficacy and Toxicity
Assessment
This protocol outlines a general procedure for evaluating the anti-tumor efficacy and associated

toxicity of a compound in a mouse xenograft model.

Cell Culture and Animal Model:

Human cancer cell lines are cultured under standard conditions.

Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the

human tumor cells.

Tumor Implantation:

A suspension of cancer cells is injected subcutaneously into the flank of each mouse.
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Tumor Growth Monitoring and Treatment:

Tumor growth is monitored regularly by measuring tumor dimensions with calipers. Tumor

volume is calculated using the formula: V = (L x W^2) / 2, where L is the length and W is

the width.

Once tumors reach a predetermined size, mice are randomized into control and treatment

groups.

The test compound is administered according to the planned dosing schedule and route.

Efficacy and Toxicity Assessment:

Tumor volumes are measured throughout the study to assess anti-tumor efficacy.

Animal body weight is monitored 2-3 times per week as an indicator of systemic toxicity. A

body weight loss of over 20% is often considered a sign of significant toxicity.

At the end of the study, mice are euthanized, and tumors and major organs may be

harvested for further analysis (e.g., histopathology).

Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the mechanisms of action of WP1122 and the comparator

metabolic inhibitors.
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Mechanism of Action of WP1122.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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